![molecular formula C20H32B2O4 B2589930 ビス[(+)-ピナンジオラート]ジボロン CAS No. 230299-17-9](/img/structure/B2589930.png)
ビス[(+)-ピナンジオラート]ジボロン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(+)-pinanediolato]diboron is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound consists of two pinanediol ligands attached to a diboron core, which imparts unique properties to the molecule.
科学的研究の応用
Bis[(+)-pinanediolato]diboron has numerous applications in scientific research:
作用機序
Target of Action
Bis[(+)-pinanediolato]diboron primarily targets alkyl electrophiles and aryl/vinyl halides in organic synthesis . It acts as a non-metallic reductant that enables the reductive cross-coupling of these electrophiles to afford C(sp3)–C(sp2) bond-forming products .
Mode of Action
The interaction of Bis[(+)-pinanediolato]diboron with its targets involves a series of steps. The process begins with the reduction of Ni(II) to Ni(0) mediated by Bis[(+)-pinanediolato]diboron . This is followed by a radical-chain process that intercepts an alkyl Ni(0) to give alkyl–Ni(I). Subsequently, the oxidative addition of ArX occurs to give a key alkyl–Ni(III)–Ar intermediate prior to the ejection of the product .
Biochemical Pathways
Bis[(+)-pinanediolato]diboron affects the biochemical pathways involved in the formation of C(sp3)–C(sp2) bonds . It enables the reductive cross-coupling of alkyl electrophiles with aryl/vinyl halides, leading to the formation of these bonds . This process is part of the broader field of cross-electrophile coupling in organic synthesis .
Pharmacokinetics
Its high stability in air and moisture suggests that it may have good stability and potentially favorable distribution properties in a hypothetical biological setting.
Result of Action
The result of Bis[(+)-pinanediolato]diboron’s action is the formation of C(sp3)–C(sp2) bond-forming products . These products are derived from the reductive cross-coupling of alkyl electrophiles with aryl/vinyl halides . This process enables the synthesis of boronates, which are stable towards air and can be used in various transformations, such as the construction of CC bonds and CB bonds .
Action Environment
Bis[(+)-pinanediolato]diboron is noted for its high stability in air and moisture , suggesting that it can maintain its efficacy and stability in various environmental conditions. Its use is also highlighted as being economically and environmentally friendly
将来の方向性
Bis[(+)-pinanediolato]diboron has been used in a facile semi-hydrogenation of alkynes to cis-alkenes in an efficient way with cuprous bromide/tributylphosphine as the catalyst and bis(pinacolato)diboron/methanol as the hydrogen donor . This method features convenient and facile reaction conditions, wide substrate scope, high yields, and high stereoselectivity .
生化学分析
Biochemical Properties
Bis[(+)-pinanediolato]diboron is a biochemical reagent that plays a significant role in various biochemical reactions . It is used as a boratization reagent in organic synthesis . The B-B bond in Bis[(+)-pinanediolato]diboron adds across alkenes and alkynes to give the 1,2-diborylated alkanes and alkenes .
Cellular Effects
It is known that boron compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bis[(+)-pinanediolato]diboron involves its interaction with other molecules at the molecular level. The B-B bond in Bis[(+)-pinanediolato]diboron adds across alkenes and alkynes to give the 1,2-diborylated alkanes and alkenes . These reactions proceed via boryl complexes .
Temporal Effects in Laboratory Settings
It is known that Bis[(+)-pinanediolato]diboron is not moisture-sensitive and can be handled in air .
Metabolic Pathways
It is known that boron compounds can interact with various enzymes and cofactors .
Transport and Distribution
It is known that boron compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that boron compounds can be directed to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[(+)-pinanediolato]diboron typically involves the reaction of diboron compounds with pinanediol. One common method is the reaction of bis(pinacolato)diboron with (+)-pinanediol under acidic conditions. This reaction proceeds smoothly, yielding the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of bis[(+)-pinanediolato]diboron follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Bis[(+)-pinanediolato]diboron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The pinanediol ligands can be substituted with other ligands, leading to the formation of different boron compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and alcohols, can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids and boronates.
Reduction: Borohydrides.
Substitution: A variety of boron compounds with different ligands.
類似化合物との比較
Bis(pinacolato)diboron: Similar in structure but with pinacol ligands instead of pinanediol.
Bis(catecholato)diboron: Contains catechol ligands and exhibits different reactivity.
Bis(neopentyl glycolato)diboron: Features neopentyl glycol ligands and is used in different synthetic applications.
Uniqueness: Bis[(+)-pinanediolato]diboron is unique due to the presence of pinanediol ligands, which impart specific steric and electronic properties to the molecule. These properties influence its reactivity and make it suitable for specific applications in organic synthesis .
特性
CAS番号 |
230299-17-9 |
|---|---|
分子式 |
C20H32B2O4 |
分子量 |
358.1 g/mol |
IUPAC名 |
(1S,2R,6S,8S)-2,9,9-trimethyl-4-[(1R,2R,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12-,13-,14+,15-,16+,19+,20+/m0/s1 |
InChIキー |
VNEZFUGEQURPEN-RSFRWMQISA-N |
異性体SMILES |
B1(O[C@@H]2C[C@@H]3C[C@@H]([C@]2(O1)C)C3(C)C)B4O[C@H]5C[C@@H]6C[C@H]([C@]5(O4)C)C6(C)C |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C |
正規SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


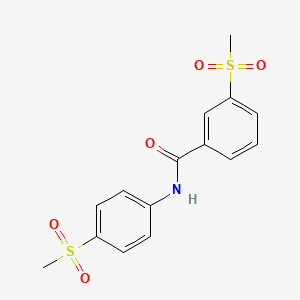
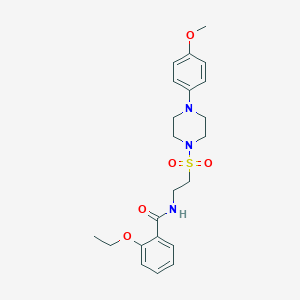
![2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2589853.png)
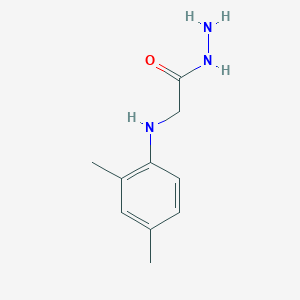
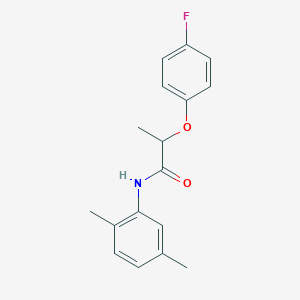

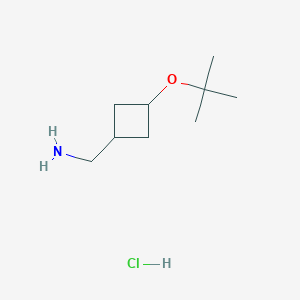
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2589860.png)
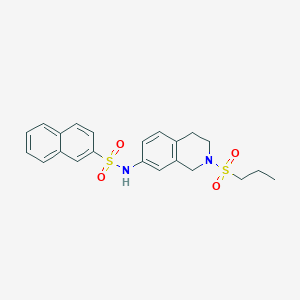
![2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide](/img/structure/B2589862.png)
![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)
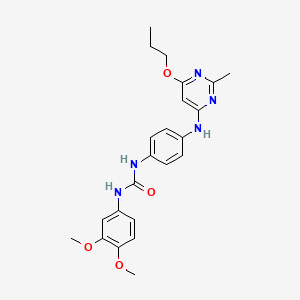
![(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2589869.png)
![benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2589870.png)
